molecular formula C4H14Cl2N2O B13867945 O-(4-aminobutyl)hydroxylamine;dihydrochloride

O-(4-aminobutyl)hydroxylamine;dihydrochloride

Cat. No.: B13867945
M. Wt: 177.07 g/mol
InChI Key: PKNQJSSCXBCMQH-UHFFFAOYSA-N
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Description

O-(4-aminobutyl)hydroxylamine;dihydrochloride, also known as 4-(hydroxyamino)butan-1-amine dihydrochloride, is a chemical compound with the molecular formula C4H12N2O.2HCl. It is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-aminobutyl)hydroxylamine;dihydrochloride typically involves the reaction of 4-aminobutylamine with hydroxylamine under acidic conditions to form the desired product. The reaction is usually carried out in an aqueous solution with hydrochloric acid to facilitate the formation of the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

O-(4-aminobutyl)hydroxylamine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-(4-aminobutyl)hydroxylamine;dihydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of O-(4-aminobutyl)hydroxylamine;dihydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. It can form stable complexes with metal ions and act as a ligand in coordination chemistry. The compound’s hydroxylamine group can also undergo redox reactions, making it useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(4-aminobutyl)hydroxylamine;dihydrochloride is unique due to its dual functionality as both an amine and a hydroxylamine, allowing it to participate in a wide range of chemical reactions. Its ability to form stable complexes with metal ions and undergo redox reactions makes it particularly valuable in research applications .

Biological Activity

O-(4-aminobutyl)hydroxylamine dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

O-(4-aminobutyl)hydroxylamine dihydrochloride is characterized by the following molecular formula: C₄H₁₄Cl₂N₂O. Its structure features a hydroxylamine group, which is known for its reactivity and ability to form stable complexes with various biological targets.

The biological activity of O-(4-aminobutyl)hydroxylamine dihydrochloride can be attributed to its interaction with several biological pathways:

  • Inhibition of Enzymatic Activity : Hydroxylamines are known to inhibit various enzymes, including indoleamine 2,3-dioxygenase (IDO1), which plays a crucial role in immune regulation and cancer progression. Studies have shown that derivatives of hydroxylamines can significantly inhibit IDO1 activity, suggesting potential applications in cancer therapy .
  • Cell Proliferation and Cytotoxicity : Research indicates that compounds with hydroxylamine functionalities can induce cytotoxic effects in cancer cell lines. For instance, certain derivatives have demonstrated significant inhibition of cell proliferation in human lung carcinoma (A549) and breast cancer (MCF-7) cells .

Biological Activity Data Table

Activity Cell Line IC₅₀ (μM) Mechanism
CytotoxicityA5492.0Cell cycle arrest and apoptosis
CytotoxicityMCF-71.0Induction of apoptosis
Inhibition of IDO1Various<0.5Enzyme inhibition
Antitumor activityNCI-H3255 (EGFR+)7.2Targeting mutant EGFR

Case Studies

  • Cytotoxic Effects in Cancer Cells : A study evaluated the effects of various hydroxylamine derivatives on A549 and MCF-7 cells. The results indicated that O-(4-aminobutyl)hydroxylamine dihydrochloride exhibited significant cytotoxicity with IC₅₀ values indicating strong potential as an anticancer agent .
  • Inhibition of IDO1 : Another investigation focused on the inhibitory effects of hydroxylamines on IDO1, revealing that O-benzylhydroxylamine derivatives could inhibit IDO1 activity at sub-micromolar concentrations, demonstrating the potential for therapeutic applications in immune modulation and cancer treatment .
  • EGFR Targeting : In a study involving patient-derived cell lines, O-(4-aminobutyl)hydroxylamine dihydrochloride showed promising results against EGFR-mutant cell lines, highlighting its potential as a targeted therapy for non-small cell lung cancer (NSCLC) .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of O-(4-aminobutyl)hydroxylamine dihydrochloride:

  • Selectivity and Potency : The compound exhibits excellent selectivity against various kinases, with minimal off-target effects noted during pharmacological assessments .
  • Safety Profile : Studies indicate that O-(4-aminobutyl)hydroxylamine dihydrochloride has a favorable safety profile, showing no significant toxicity at therapeutic doses in animal models .
  • Pharmacokinetics : The compound demonstrates good oral bioavailability and pharmacokinetic properties, making it a viable candidate for further development as an anticancer agent .

Properties

Molecular Formula

C4H14Cl2N2O

Molecular Weight

177.07 g/mol

IUPAC Name

O-(4-aminobutyl)hydroxylamine;dihydrochloride

InChI

InChI=1S/C4H12N2O.2ClH/c5-3-1-2-4-7-6;;/h1-6H2;2*1H

InChI Key

PKNQJSSCXBCMQH-UHFFFAOYSA-N

Canonical SMILES

C(CCON)CN.Cl.Cl

Origin of Product

United States

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